N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary targets of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride are currently unknown . The compound belongs to the benzimidazole class, which is known to have a wide spectrum of biological activities .
Mode of Action
Other benzimidazole derivatives have been shown to interact with their targets, leading to various biological effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind to specific proteins, altering their conformation and activity. This interaction can lead to the inhibition or activation of enzymatic functions, depending on the nature of the binding . For instance, it may inhibit certain kinases, thereby affecting phosphorylation pathways crucial for cellular signaling .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it affects metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions . This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and dynamics .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its function and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride typically involves the reaction of 5-fluoro-1H-benzimidazole with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
- 1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 2-methyl-1H-benzimidazol-6-amine dihydrochloride
- 5-fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
Uniqueness
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride is unique due to the presence of the fluorine atom at the 5-position of the benzimidazole ring. This fluorine substitution enhances its biochemical properties, making it more effective in various research applications compared to its analogs .
Properties
IUPAC Name |
1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIMPLPNVNMHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.